3-(Cyclopropylmethyl)-2-hydroxybenzamide is an organic compound belonging to the class of benzamides. It features a cyclopropylmethyl group attached to the nitrogen atom of the benzamide structure, alongside a hydroxyl group at the second position and a methyl group at the fifth position of the benzene ring. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug development.
This compound can be classified under the category of benzamides, which are known for their significant roles in pharmaceuticals due to their ability to interact with various biological targets. The specific structural components of 3-(Cyclopropylmethyl)-2-hydroxybenzamide contribute to its unique properties and potential therapeutic uses.
The synthesis of 3-(Cyclopropylmethyl)-2-hydroxybenzamide typically involves several key steps:
In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and high-performance liquid chromatography (HPLC) for purification, ensuring high yields and purity of the final product.
The molecular formula of 3-(Cyclopropylmethyl)-2-hydroxybenzamide is . Its structural representation includes:
CC1=CC(C(=O)NCC2CC2)=C(C=C1)O
InChI=1S/C12H15NO2/c1-9-6-10(13)12(14)11(7-9)8-5-4-3-2/h6-8,14H,2-5,13H2,1H3
3-(Cyclopropylmethyl)-2-hydroxybenzamide can undergo various chemical transformations:
Common reagents and conditions include:
The mechanism of action for 3-(Cyclopropylmethyl)-2-hydroxybenzamide involves interactions with biological targets such as enzymes or receptors. The hydroxyl and amide functionalities enable hydrogen bonding and other interactions that modulate target activity. The cyclopropylmethyl group introduces steric hindrance, which can influence binding affinity and specificity towards specific biological sites.
Relevant data analyses indicate that this compound exhibits moderate lipophilicity, which may enhance its bioavailability in pharmaceutical applications.
3-(Cyclopropylmethyl)-2-hydroxybenzamide has several scientific uses:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3